molecular formula C12H18N4O B14293540 5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide CAS No. 113288-93-0

5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide

Cat. No.: B14293540
CAS No.: 113288-93-0
M. Wt: 234.30 g/mol
InChI Key: WPTZUJNNABQLAU-UHFFFAOYSA-N
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Description

5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide is an organic compound that belongs to the class of amides. This compound features a hydrazinylmethylidene group attached to a phenyl ring, which is further connected to a pentanamide chain. The presence of both hydrazine and amide functionalities makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide typically involves the following steps:

    Formation of the hydrazone: The reaction between a hydrazine derivative and an aldehyde or ketone forms the hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst.

    Amidation: The hydrazone intermediate is then reacted with a carboxylic acid derivative, such as a carboxylic acid chloride or anhydride, to form the final amide product. This step often requires a base to neutralize the acid by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The hydrazone can be reduced to form hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl ring and amide group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(Hydrazinylmethylidene)amino]phenyl}butanamide
  • 3-{[(E)-(Hydrazinylmethylidene)amino]phenyl}propanamide
  • 2-{[(E)-(Hydrazinylmethylidene)amino]phenyl}ethanamide

Uniqueness

5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide is unique due to its longer carbon chain, which can influence its solubility, reactivity, and biological activity

Properties

CAS No.

113288-93-0

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

5-[4-(hydrazinylmethylideneamino)phenyl]pentanamide

InChI

InChI=1S/C12H18N4O/c13-12(17)4-2-1-3-10-5-7-11(8-6-10)15-9-16-14/h5-9H,1-4,14H2,(H2,13,17)(H,15,16)

InChI Key

WPTZUJNNABQLAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCC(=O)N)N=CNN

Origin of Product

United States

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